molecular formula C10H10N2O2 B083426 4-(Hydroxyamino)-8-methylquinoline 1-oxide CAS No. 13442-10-9

4-(Hydroxyamino)-8-methylquinoline 1-oxide

Cat. No.: B083426
CAS No.: 13442-10-9
M. Wt: 190.2 g/mol
InChI Key: AIOLJSDNWFCUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyamino)-8-methylquinoline 1-oxide is a derivative of the quinoline N-oxide family, a class of compounds historically significant in experimental cancer research . This compound has been utilized as a tool in biochemical studies to elucidate mechanisms of DNA damage. Research has demonstrated its role in the formation of 8-hydroxyguanine residues in DNA, particularly in the presence of seryl-AMP, indicating its ability to cause specific oxidative lesions to the guanine base . The formation of this DNA adduct is a key event studied in the context of mutagenesis and carcinogenesis. Safety profile reviews classify this compound as a questionable carcinogen with experimental tumorigenic data . This reagent is intended for use in specialized research applications, including the study of carcinogen mechanisms and DNA damage repair pathways. It is supplied For Research Use Only and must not be used for diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

N-(1-hydroxy-8-methylquinolin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8-9(11-13)5-6-12(14)10(7)8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOLJSDNWFCUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO)C=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928614
Record name 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13442-10-9
Record name 4-(Hydroxyimino)-8-methylquinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations into Reactivity and Transformation Pathways

Reaction Mechanisms in Organic Synthesis

The chemical reactivity of 4-(hydroxyamino)-8-methylquinoline 1-oxide is governed by the interplay of its functional groups: the hydroxyamino moiety, the quinoline (B57606) ring system, and the N-oxide. These features allow it to participate in a variety of organic reactions, including catalytic and radical-mediated processes.

While specific catalytic pathways for this compound are not extensively detailed in the available literature, the reactivity of the parent quinoline structure and related N-oxides provides a basis for understanding its potential catalytic transformations. For instance, the N-oxide group can facilitate oxidation reactions, and the quinoline ring can be a scaffold for various metal-catalyzed cross-coupling reactions. The presence of the 8-methyl group may sterically and electronically influence these pathways.

Research on similar quinoline derivatives suggests that catalytic systems can be employed for their synthesis and modification. For example, the synthesis of quinoline structures can be achieved through reactions like the Skraup reaction, which can be catalyzed by various acids.

Table 1: Potential Catalytic Reactions Involving the Quinoline Scaffold

Reaction TypeCatalystPotential Outcome for this compound
Cross-coupling ReactionsPalladium, CopperFunctionalization of the quinoline ring
OxidationMetal complexesTransformation of the hydroxyamino group
HydrogenationPlatinum, PalladiumReduction of the N-oxide or the quinoline ring

This table is illustrative of potential reactions based on the general reactivity of quinoline derivatives.

The hydroxyamino group of this compound is susceptible to one-electron oxidation, which can lead to the formation of a nitrogen-centered radical. Such radical species are highly reactive and can participate in a variety of chemical transformations. The generation of these radicals can be initiated by chemical oxidants, electrochemical methods, or through enzymatic processes in biological systems.

Once formed, these radicals can undergo further reactions, including dimerization, abstraction of hydrogen atoms from other molecules, or addition to unsaturated systems. The specific pathways will be influenced by the reaction conditions and the presence of other reactive species.

Biochemical Mechanisms of Interaction

In biological systems, this compound and its analogs are known to undergo metabolic activation to reactive intermediates that can interact with cellular macromolecules. These interactions are central to their biological effects.

The bioactivation of the related compound 4-hydroxyaminoquinoline 1-oxide (4HAQO) is a well-studied process that likely provides insights into the metabolic fate of its 8-methyl derivative. A key step in the activation of 4HAQO is its enzymatic esterification, often involving seryl-tRNA synthetase, to form a reactive seryl-ester. This ester is a more potent electrophile than the parent compound. nih.gov

This enzymatic activation is crucial for the compound's ability to react with cellular nucleophiles, including DNA. nih.gov The inactivation of transforming DNA by enzyme-activated 4HAQO proceeds in parallel with the extent of its binding to DNA, indicating that the activating enzyme is responsible for the intracellular reaction of 4HAQO with DNA. nih.gov

Table 2: Enzymes Potentially Involved in the Metabolism of this compound

Enzyme FamilyRoleConsequence of Activity
Cytochrome P450Oxidation/ReductionFormation of reactive metabolites
N,O-acetyltransferasesAcetylationGeneration of reactive acetoxy esters
Seryl-tRNA synthetaseAminoacylationFormation of reactive seryl-esters

This table is based on the known metabolic pathways of the closely related 4-hydroxyaminoquinoline 1-oxide.

The ultimate reactive species generated from this compound can covalently bind to cellular macromolecules, particularly DNA. nih.gov This binding, or adduct formation, is a critical event in the mechanism of action of many quinoline derivatives. The modification of DNA can lead to mutations and other forms of genetic damage. nih.gov

Studies on 4HAQO have shown that it forms adducts primarily with guanine (B1146940) and adenine residues in DNA. nih.gov Specifically, the formation of 8-hydroxyguanine (B145757) residues in DNA has been observed after treatment with 4HAQO in the presence of seryl-AMP. nih.gov The binding of these compounds to DNA can alter its structure and function. researcher.life It is important to note that the enzymatic binding of 4HAQO to DNA does not appear to induce strand breaks. nih.gov

The pattern of DNA adducts formed in vivo with 4-hydroxyaminoquinoline 1-oxide has been shown to be identical to that of in vitro modified DNA with 4-acetoxyaminoquinoline 1-oxide, suggesting that the latter is a good model for the ultimate reactive metabolite. nih.gov

Table 3: Known DNA Adducts of 4-Hydroxyaminoquinoline 1-oxide

DNA BaseSite of AdductionType of AdductReference
GuanineC8C8-guanyl adduct nih.gov
GuanineN/AUnspecified guanine adduct nih.gov
AdenineN/AUnspecified adenine adduct nih.gov
GuanineC88-hydroxyguanine nih.gov

This data is for the related compound 4-hydroxyaminoquinoline 1-oxide and is presented as a likely model for the 8-methyl derivative.

In-Depth Analysis of this compound: A Review of Advanced Biological Research

A comprehensive review of the existing scientific literature reveals a significant lack of specific research data for the compound this compound. While the provided outline requests a detailed examination of its biological activities, extensive searches have not yielded studies specifically investigating this 8-methyl derivative.

The vast body of available research focuses on its close structural analogue, 4-(Hydroxyamino)quinoline 1-oxide (4-HAQO) , which is a well-documented metabolite of the carcinogen 4-Nitroquinoline (B1605747) 1-oxide (4-NQO). This research has been pivotal in understanding mechanisms of chemical carcinogenesis, particularly DNA damage and repair.

Given the strict requirement to focus solely on This compound , it is not scientifically accurate or appropriate to extrapolate the findings from 4-HAQO to its 8-methyl derivative. The presence and position of a methyl group on the quinoline ring can significantly alter a molecule's metabolic fate, reactivity, and interaction with biological macromolecules. Therefore, substituting data from the non-methylated analogue would be speculative and would not meet the required standards of scientific accuracy for the specified compound.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the advanced biological activity of This compound based on currently available public research data. The detailed sections and subsections of the requested outline—covering in vitro cellular studies, enzymatic modulation, in vivo organ-specific and systemic effects, and the impact of its derivatives—cannot be addressed.

Further empirical research is required to elucidate the specific biological and toxicological profile of this compound.

Advanced Biological Activity Research in Model Systems

Studies on Biological Impact of Derivatives and Analogues

Structure-Dependent Biological Responses

The biological activity of 4-hydroxyaminoquinoline 1-oxide (4-HAQO) and its analogues is intrinsically linked to their chemical structure. The position of substituents on the quinoline (B57606) ring significantly influences their carcinogenic and mutagenic potential. Research has demonstrated that the parent compound, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), is a potent carcinogen, and its activity is dependent on its metabolic reduction to 4-HAQO. This conversion is a critical step, as 4-HAQO is considered the ultimate carcinogen, capable of forming adducts with DNA.

The carcinogenicity of these compounds is not solely determined by the presence of the nitro or hydroxyamino group but is also modulated by other substituents on the quinoline moiety. For instance, the introduction of a methyl group at different positions on the benzene (B151609) ring of 4-nitroquinoline 1-oxide has been shown to alter its carcinogenic activity. Studies have revealed that methyl substitution at the 6- and 8-positions can impact the compound's biological effect.

Comparative Biological Activity of Substituted Compounds

Comparative studies on various derivatives of 4-nitroquinoline 1-oxide (4-NQO) have provided valuable insights into the structure-activity relationships governing their carcinogenicity. The carcinogenicity of these compounds is significantly influenced by the nature and position of substituents on the quinoline ring.

Research by Kawazoe et al. investigated the carcinogenic activity of a series of 4-NQO derivatives by observing tumor induction in mice after subcutaneous injection. Their findings demonstrated a clear correlation between the chemical structure of the compounds and their ability to induce sarcomas.

Below is a data table summarizing the comparative carcinogenicity of various substituted 4-nitroquinoline 1-oxides. The activity is categorized based on the incidence of tumor formation in experimental models.

CompoundSubstituent PositionCarcinogenic Activity
4-Nitroquinoline 1-oxideUnsubstituted+++
2-Methyl-4-nitroquinoline 1-oxide2--
3-Methyl-4-nitroquinoline 1-oxide3--
5-Methyl-4-nitroquinoline 1-oxide5-+
6-Methyl-4-nitroquinoline 1-oxide6-+
7-Methyl-4-nitroquinoline 1-oxide7-++
8-Methyl-4-nitroquinoline (B14691042) 1-oxide8-+
6-Chloro-4-nitroquinoline 1-oxide6-++
7-Chloro-4-nitroquinoline 1-oxide7-+++
8-Chloro-4-nitroquinoline 1-oxide8-+
6-Fluoro-4-nitroquinoline 1-oxide6-+++
3-Methyl-6-chloro-4-nitroquinoline 1-oxide3, 6-

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Structural Determinants for Biological Effects

The biological activities of quinoline (B57606) derivatives are intricately linked to their molecular structure. For 4-(Hydroxyamino)-8-methylquinoline 1-oxide, three key structural features are paramount in determining its biological and chemical reactivity: the hydroxyamino group at the 4-position, the methyl group at the 8-position, and the N-oxide functionality. ontosight.airesearchgate.net Understanding the specific contribution of each of these moieties is crucial for elucidating its mechanism of action and for the rational design of related compounds.

The 4-hydroxyamino group is a critical determinant of the compound's biological effects, particularly its ability to interact with and damage DNA. ontosight.ainih.gov This functional group is a key component of a class of compounds known as N-arylhydroxylamines. Research on the parent compound, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), and its analogues has demonstrated that this group is essential for their mutagenic and carcinogenic properties. nih.gov

The mechanism often involves the metabolic activation of the hydroxyamino group, for instance, through acylation, to form a more reactive electrophilic species. This activated form can then covalently bind to nucleophilic sites in cellular macromolecules, most notably DNA. nih.gov Studies have shown that treatment of DNA with 4-hydroxyaminoquinoline 1-oxide can lead to the formation of 8-hydroxyguanine (B145757) residues, a form of oxidative DNA damage. nih.gov The ability of the compound to form these DNA adducts is directly linked to the presence of the hydroxyamino moiety. Further studies on derivatives highlight the importance of this group; for example, the N-methylated analogue, 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide, was also found to be a potent carcinogen, indicating that the core N-hydroxy functionality is central to this activity. nih.gov

Table 1: Influence of 4-Position Substituent on Biological Effect

CompoundSubstituent at 4-PositionObserved Biological EffectReference
4-Hydroxyaminoquinoline 1-oxide-NHOHFormation of 8-hydroxyguanine residues in DNA. nih.gov
4-(N-Hydroxy-N-methylamino)quinoline 1-oxide-N(CH₃)OHPotent carcinogenic activity in mice. nih.gov
Acetyl-4-hydroxyaminoquinoline 1-oxide-NHO(C=O)CH₃Model for the ultimate carcinogen; causes single-strand breaks and adduct formation in DNA. nih.gov

The substitution pattern on the quinoline ring system significantly modulates the molecule's properties and biological activity. ontosight.ai The presence of a methyl group at the 8-position of the quinoline nucleus is known to be a decisive factor for the biological activity of certain quinoline derivatives. researchgate.net This substituent can influence the molecule's electronic properties, lipophilicity, and steric profile.

A methyl group is electron-donating, which can alter the electron density of the aromatic ring system, thereby affecting its reactivity and interaction with biological targets. Furthermore, the position of the methyl group can introduce steric hindrance, which may influence how the molecule fits into an enzyme's active site or intercalates with DNA. In medicinal chemistry, the introduction of a methyl group can sometimes lead to a significant improvement in potency, an effect often referred to as the "magic methyl" effect. researchgate.net While specific studies on this compound are limited, research on related 8-methylquinoline (B175542) compounds has highlighted the importance of this substitution in various chemical and biological contexts, including directing the regioselectivity of further chemical modifications. researchgate.netmdpi.com

The N-oxide moiety is another crucial structural feature that profoundly affects the physicochemical and biological properties of the quinoline derivative. ontosight.ai The presence of the oxygen atom attached to the ring nitrogen increases the polarity of the molecule, which can enhance its water solubility and alter its ability to cross biological membranes. ontosight.ai The N-oxide group also modifies the electronic distribution within the quinoline ring, making certain positions more susceptible to nucleophilic or electrophilic attack. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in the public literature, the principles can be applied based on studies of analogous quinoline and quinolinone derivatives. nih.gov

A QSAR analysis for this class of compounds would involve generating a series of analogues with variations at the 4-, 8-, and other positions of the quinoline 1-oxide core. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies, electronegativity) which govern electrostatic interactions and reactivity.

Steric properties: (e.g., molecular volume, surface area, specific van der Waals radii) which describe the size and shape of the molecule, influencing its fit with a target site.

Lipophilic properties: (e.g., LogP) which determine the compound's solubility and ability to traverse cell membranes.

The measured biological activity (e.g., IC50 value against a cell line, minimum inhibitory concentration against bacteria) would then be correlated with these descriptors using statistical methods to build a predictive model. nih.gov For example, QSAR studies on quinolinone-based compounds with antituberculosis activity have shown that descriptors like van der Waals volume, electron density, and electronegativity play a pivotal role in determining their efficacy. nih.gov Such a model for this compound derivatives could guide the synthesis of new compounds with potentially enhanced activity or improved safety profiles. nih.gov

Table 2: Representative Descriptors for a Hypothetical QSAR Study

This table illustrates the type of data that would be collected for a QSAR analysis of this compound analogues.

Analogue (Hypothetical)LogP (Lipophilicity)Molecular Volume (ų)HOMO Energy (eV)Biological Activity (IC₅₀, µM)
8-H analogue1.5180-6.210.5
8-CH₃ (Parent)2.0195-6.15.2
8-Cl analogue2.2192-6.47.8
8-OCH₃ analogue1.8205-5.93.1

Correlation of Molecular Structure with Reaction Mechanisms

The molecular structure of this compound is directly correlated with its chemical reaction mechanisms, particularly its interactions with DNA. The compound serves as a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The key structural feature driving this mechanism is the 4-hydroxyamino group, which can be esterified (e.g., acetylated or serylated) in vivo to form a highly reactive nitrenium ion intermediate. nih.govnih.gov

The relationship between structure and mechanism can be summarized in the following key steps:

Activation: The hydroxyamino group (-NHOH) is converted into a better leaving group, such as an O-acetyl or O-seryl ester. nih.gov The structure of this activated intermediate, for example, acetyl-4-hydroxyaminoquinoline 1-oxide (Ac-HAQO), is primed for heterolytic cleavage of the N-O bond. nih.gov

Formation of the Ultimate Carcinogen: The activated ester readily loses the acetate (B1210297) or seryl group to form a resonance-stabilized quinolylnitrenium ion. This electrophilic species is the ultimate carcinogen responsible for attacking nucleophilic sites on DNA bases.

DNA Adduct Formation: The nitrenium ion primarily attacks the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine. The specific structure of the quinoline ring, including the electron-donating methyl group and the N-oxide, influences the stability and reactivity of the nitrenium ion, thereby affecting the efficiency and regioselectivity of DNA adduct formation. nih.gov

DNA Damage: The formation of these bulky covalent adducts distorts the DNA helix, leading to mutations during replication and, in some cases, single-strand breaks. nih.gov Studies with Ac-HAQO have shown that it produces approximately one single-strand break for every 60 adducts formed. nih.gov

Table 3: Structure-Mechanism Correlation for DNA Damage

Structural FeatureRole in Reaction MechanismConsequenceReference
4-Hydroxyamino GroupSite of metabolic activation (e.g., esterification).Forms a reactive intermediate necessary for DNA binding. nih.govnih.gov
N-O bond in activated esterUndergoes heterolytic cleavage.Generates the ultimate electrophilic carcinogen (nitrenium ion). nih.gov
Quinoline Ring SystemStabilizes the resulting nitrenium ion through resonance.Facilitates reaction with DNA nucleophiles. nih.gov
Overall Molecular StructureGoverns binding affinity to DNA and regioselectivity of attack.Leads to the formation of specific DNA adducts (e.g., at guanine C8). nih.gov

Metabolic Activation and Inactivation Pathways

Metabolic Profiles of Quinoline (B57606) Derivatives in Biological Systems

Quinoline and its derivatives undergo extensive metabolism in biological systems, leading to a variety of metabolites. The metabolic profile can be influenced by the specific chemical structure of the quinoline derivative, as well as species and tissue differences in metabolic enzyme expression. For instance, the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4NQO) is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), a more proximate carcinogen. This conversion is a key activation step. wikipedia.orgnih.gov

While the specific metabolic profile of 4-(Hydroxyamino)-8-methylquinoline 1-oxide is not extensively detailed in the scientific literature, it is reasonable to extrapolate from the well-studied metabolism of 4HAQO. The introduction of a methyl group at the 8-position can influence the rate and site of metabolism. Generally, the metabolic pathways for such compounds involve a series of oxidation, reduction, and conjugation reactions.

The liver is a primary site of metabolism for many xenobiotics, including quinoline derivatives. wikipedia.org However, the metabolic capabilities of other tissues can also play a significant role in both the local and systemic effects of these compounds.

Enzymatic Transformations and Metabolite Formation

The transformation of this compound is mediated by a variety of enzymes that play crucial roles in its bioactivation and detoxification.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a wide array of foreign compounds. mdpi.com In the context of quinoline metabolism, specific CYP isoforms are involved in oxidative transformations. For example, in human liver microsomes, CYP2A6 is the principal enzyme involved in the formation of quinoline-1-oxide, while CYP2E1 is primarily responsible for the formation of 3-hydroxyquinoline. While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified, it is highly probable that CYP enzymes, potentially including members of the CYP1A, CYP2E, and CYP3A subfamilies, are involved in its further oxidation. wikipedia.org The CYP3A subfamily, particularly CYP3A4, is a major contributor to the metabolism of a vast number of drugs and other xenobiotics in humans. bohrium.com

Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.gov This process, known as sulfonation or sulfation, generally increases the water solubility of compounds, facilitating their excretion. However, in the case of certain N-hydroxy compounds, sulfation can lead to the formation of unstable esters that can spontaneously break down to form highly reactive nitrenium ions, which are potent electrophiles capable of binding to DNA and other macromolecules. nih.govsemanticscholar.org

Several N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines have been shown to be bioactivated by human liver sulfotransferases. nih.gov It is plausible that this compound can also be a substrate for SULTs, leading to its bioactivation. The thermostable phenol (B47542) sulfotransferase (TS-PST), now known as SULT1A1, has been implicated in the activation of several N-hydroxy compounds. nih.gov Genetic polymorphisms in SULTs can lead to interindividual differences in the capacity to activate or detoxify xenobiotics, potentially influencing individual susceptibility to their toxic effects. semanticscholar.org

Besides Cytochrome P450s and Sulfotransferases, other enzymes may contribute to the metabolism of quinoline derivatives. One such enzyme is DT-diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1), a flavoprotein that catalyzes the two-electron reduction of quinones and quinonoid compounds. nih.govnih.gov This two-electron reduction is often considered a detoxification pathway as it bypasses the formation of semiquinone radicals that can lead to oxidative stress. However, in some cases, the hydroquinone (B1673460) product can be unstable and undergo auto-oxidation, leading to the generation of reactive oxygen species. DT-diaphorase is known to be involved in the metabolism of quinone-based anticancer drugs. nih.gov

The potential for this compound or its metabolites to be substrates for DT-diaphorase warrants consideration, particularly if quinone or quinone-imine intermediates are formed during its metabolism.

Formation and Persistence of Biomolecular Adducts

The formation of covalent adducts with cellular macromolecules, particularly DNA, is a critical event in the initiation of chemical carcinogenesis.

The ultimate carcinogenic metabolites of many quinoline derivatives are electrophilic species that can react with nucleophilic sites on DNA bases. 4-hydroxyaminoquinoline 1-oxide (4HAQO), the reduced metabolite of 4NQO, is known to form stable DNA adducts. asm.org These adducts are primarily formed at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine.

The formation of these adducts can lead to mutations during DNA replication if they are not repaired. For example, 8-hydroxydeoxyguanosine (8-OHdG), an oxidative DNA damage marker, is formed following treatment with 4NQO, and this process is mediated by its metabolite 4HAQO. nih.govasm.org The persistence of these DNA adducts in a particular tissue is dependent on the balance between the rate of adduct formation and the rate of their removal by DNA repair mechanisms. Species and organ differences in DNA adduct formation and repair have been observed for 4HAQO, which may correlate with the tissue-specific carcinogenicity of the parent compound.

Given the structural similarity, it is highly likely that metabolically activated this compound would also form DNA adducts. The presence of the methyl group at the 8-position could potentially influence the reactivity of the ultimate carcinogen and the specific types and distribution of DNA adducts formed.

Enzyme FamilySpecific Enzyme(s)Role in Metabolism of Quinoline DerivativesPotential Impact on this compound
Cytochrome P450 CYP2A6, CYP2E1, CYP3A4 (putative)OxidationFurther oxidation to reactive intermediates or detoxification.
Sulfotransferases SULT1A1 (TS-PST)Bioactivation of N-hydroxy compoundsFormation of reactive nitrenium ions leading to DNA adducts.
NAD(P)H:quinone oxidoreductase DT-diaphorase (NQO1)Two-electron reduction of quinonesDetoxification of quinone-like metabolites, or potential for redox cycling.

Adduct Repair Mechanisms

DNA adducts, resulting from the covalent binding of reactive metabolites to DNA, represent a significant form of cellular damage. The primary mechanism for the repair of bulky DNA adducts, such as those formed by activated quinoline derivatives, is Nucleotide Excision Repair (NER). nih.govmdpi.com This intricate repair pathway recognizes and removes a short single-stranded DNA segment containing the lesion.

The NER process can be summarized in the following key steps:

Damage Recognition: The distortion in the DNA helix caused by the bulky adduct is recognized by a complex of proteins.

Incision: Endonucleases cleave the damaged DNA strand on both sides of the adduct.

Excision: The DNA segment containing the adduct is removed.

Synthesis: DNA polymerase fills the resulting gap using the undamaged strand as a template.

Ligation: DNA ligase seals the final nick in the repaired strand.

Studies on the related compound 4-nitroquinoline 1-oxide (4NQO) have shown that the efficiency of NER can vary. For instance, in xeroderma pigmentosum group A cells, which have a defective NER system, there is a significant reduction in the repair of 4NQO-induced DNA damage. documentsdelivered.com Furthermore, nitric oxide has been shown to inhibit the excision of DNA adducts in nucleotide excision repair, which could potentially modulate the genotoxicity of quinoline derivatives. nih.gov

The following table outlines the key stages of Nucleotide Excision Repair for bulky DNA adducts.

StepDescriptionKey Proteins/Enzymes Involved
1. Damage RecognitionIdentification of the helical distortion caused by the DNA adduct.XPC-HR23B complex, XPA
2. Verification & UnwindingConfirmation of the damage and unwinding of the DNA around the lesion.XPB, XPD (as part of TFIIH complex)
3. Dual IncisionCleavage of the damaged DNA strand upstream and downstream of the adduct.XPF-ERCC1, XPG
4. ExcisionRemoval of the oligonucleotide fragment containing the adduct.
5. DNA SynthesisFilling of the gap using the complementary strand as a template.DNA polymerase δ/ε, PCNA, RFC
6. LigationSealing the final phosphodiester bond to complete the repair.DNA ligase I or III

Organ-Specific Metabolic Differences and Their Implications

The metabolic activation and inactivation of this compound, and by extension its biological effects, are not uniform throughout the body. Significant differences in enzyme expression and activity across various organs lead to distinct metabolic profiles and varying susceptibility to the compound's effects.

Research on the closely related 4-hydroxyaminoquinoline 1-oxide (4HAQO) has provided valuable insights into this organ-specific metabolism. For example, while the liver demonstrates a high uptake of 4HAQO, the level of DNA adduct formation is considerably lower compared to the pancreas. nih.gov This suggests that the liver possesses more efficient detoxification and/or repair mechanisms for this class of compounds. Conversely, the pancreas appears to have a greater capacity for metabolic activation, leading to higher levels of DNA damage. nih.gov

These differences in metabolic handling have direct implications for the organ-specific toxicity and carcinogenicity of quinoline derivatives. The inhibition of DNA synthesis by 4HAQO also shows organ-specific differences, with a more prolonged inhibition observed in the pancreas compared to the liver. nih.gov

The presence of the 8-methyl group on the quinoline ring of this compound could further influence its organ-specific metabolism. Methyl groups can be sites for hydroxylation by cytochrome P450 enzymes, potentially leading to detoxification. The expression levels of the specific P450 isoforms responsible for this metabolism can vary significantly between organs, thus contributing to organ-specific metabolic profiles. Studies on other methylated quinolines have shown that the position of the methyl group can significantly impact the rate and pathway of metabolism. researchgate.net

The following table summarizes the observed organ-specific metabolic characteristics for the related compound 4-hydroxyaminoquinoline 1-oxide.

OrganMetabolic CharacteristicsImplications
Liver High uptake of the compound, but low levels of DNA adduct formation. Efficient detoxification pathways are likely predominant. nih.govConsidered a non-target organ for the carcinogenic effects of 4HAQO. nih.gov
Pancreas Lower uptake compared to the liver, but significantly higher levels of DNA adduct formation. Metabolic activation pathways appear to be more active. nih.govConsidered a target organ for the carcinogenic effects of 4HAQO. nih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

No specific quantum chemical calculations, including Density Functional Theory (DFT) studies, for 4-(Hydroxyamino)-8-methylquinoline 1-oxide have been identified. Such calculations would typically be employed to understand the molecule's geometric and electronic properties.

Electronic Structure Analysis (HOMO/LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. This analysis is crucial for understanding the electronic transitions, stability, and reactivity of a molecule. The energy gap between these frontier orbitals provides insight into the compound's kinetic stability and chemical reactivity.

Reactivity Descriptors

Global reactivity descriptors—such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω)—derived from HOMO and LUMO energies have not been calculated for this compound in the surveyed literature. These descriptors are fundamental in predicting the reactive behavior of the compound in chemical reactions.

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are used to model the physical movements of atoms and molecules over time, providing valuable information on conformational changes, solvation processes, and interactions with other molecules.

Molecular Docking Studies with Biological Targets

While molecular docking is a common technique used to study quinoline (B57606) derivatives, no specific docking studies investigating the interaction of this compound with biological targets (e.g., proteins or DNA) were found. These studies are essential for predicting the binding affinity and mode of action in potential therapeutic applications.

Prediction of Spectroscopic Properties

Theoretical predictions of spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) for this compound are not available. Computational methods are often used to complement experimental spectroscopic data, aiding in the structural elucidation and characterization of compounds.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule. For 4-(Hydroxyamino)-8-methylquinoline 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for its complete structural assignment.

¹H NMR Applications

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the quinoline (B57606) ring, the methyl group protons, and the protons of the hydroxyamino group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyamino group and the electron-withdrawing N-oxide functionality, as well as the methyl group at the 8-position. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each proton to its specific position on the quinoline core. The methyl group at the C-8 position would likely appear as a singlet in the upfield region of the spectrum. The protons of the hydroxyamino group (-NHOH) would be expected to show a broad signal, the position of which could be dependent on the solvent and concentration.

¹³C NMR Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each of the carbon atoms in the quinoline ring and the methyl group. The chemical shifts of the carbon atoms would be indicative of their electronic environment. For instance, the carbon atom attached to the hydroxyamino group (C-4) and the carbons in proximity to the N-oxide group would be expected to show significant shifts. The signal for the methyl carbon would appear in the aliphatic region of the spectrum.

To illustrate the expected chemical shifts, the experimental data for the related compound, 8-Methylquinoline (B175542) N-oxide, is provided in the table below.

Carbon Atom Chemical Shift (δ) in ppm (CDCl₃)
C2141.2
C3120.5
C4137.1
C4a127.9
C5126.2
C6133.2
C7126.7
C8133.4
C8a132.3
8-CH₃24.7
Note: This data is for 8-Methylquinoline N-oxide and serves as a reference.

Advanced NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of all proton and carbon signals.

HSQC experiments would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated carbons in the quinoline ring and the methyl group.

Mass Spectrometry (MS) Techniques in Compound Identification and Metabolite Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the determination of the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. In the context of this compound, MS techniques are vital for its initial identification and for the subsequent analysis of its metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₁₀N₂O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While direct GC-MS analysis of this compound might be challenging due to its polarity and thermal lability, it could be a valuable tool for the analysis of its metabolites, particularly after derivatization to increase their volatility.

In metabolic studies, biological samples would be collected after exposure to the parent compound. The metabolites would then be extracted and potentially derivatized before being injected into the GC-MS system. The gas chromatograph would separate the different metabolites based on their boiling points and interactions with the stationary phase of the column. As each metabolite elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each metabolite, allowing for its identification. Studies on the related compound, 4-nitroquinoline-1-oxide, have utilized GC-MS to confirm the formation of its metabolites, demonstrating the utility of this technique in the broader study of quinoline derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Description
O-H stretch (in N-OH) 3200-3600 (broad) Indicates the presence of the hydroxyl group in the hydroxyamino moiety.
N-O stretch (in N-oxide) 1200-1350 Characteristic of the N-oxide functional group.
C=C and C=N stretches 1500-1650 Aromatic ring vibrations of the quinoline core.
C-H stretch (aromatic) 3000-3100 Associated with the hydrogens on the quinoline ring system.
C-H stretch (aliphatic) 2850-3000 From the methyl group at the 8-position.

However, no experimental IR spectra for this compound have been found in the reviewed literature.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule. The extended aromatic system of the quinoline ring, along with the N-oxide and hydroxyamino substituents, would dictate the electronic absorption and emission characteristics of this compound.

Research on related quinoline derivatives suggests that these compounds typically exhibit absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the solvent environment and the nature of substituents on the quinoline ring. Fluorescence properties, including emission wavelengths and quantum yields, would also be influenced by these factors.

Despite the general understanding of the spectroscopic behavior of quinoline derivatives, specific experimental data, including absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission spectra for this compound, are not available in the surveyed literature.

Electrochemical Studies (e.g., Voltammetry)

Electrochemical techniques such as voltammetry are used to study the oxidation and reduction behavior of electroactive species. The 4-(hydroxyamino)quinoline 1-oxide system is known to be redox-active. Electrochemical studies would provide valuable information on the oxidation-reduction potentials and the mechanisms of electron transfer processes for this compound.

These studies would typically involve techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to determine parameters such as peak potentials for oxidation and reduction, and to assess the reversibility of the electrochemical processes. The presence of the electron-donating methyl group at the 8-position would be expected to influence the redox potentials compared to the unsubstituted parent compound.

While the aforementioned study by Kano et al. indicates that voltammetric studies were performed on analogues of 4-(hydroxyamino)quinoline 1-oxide, the specific voltammetric data for the 8-methyl derivative is not accessible. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide crucial information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This data is essential for a complete understanding of the molecule's structure and its physical properties.

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Based on a comprehensive review of the available search results, there is no specific scientific literature detailing the "Interactions with Nucleic Acids and Proteins" for the compound This compound .

The existing body of research focuses extensively on the parent compound, 4-hydroxyaminoquinoline 1-oxide (4HAQO) , which is a carcinogenic metabolite of 4-nitroquinoline (B1605747) 1-oxide (4NQO). Studies on 4HAQO and its analogues indicate that structural modifications, such as the addition of a methyl group at the 8th position, would likely alter the compound's biological activity. One study noted that the amount of DNA damage (specifically the formation of 8-hydroxyguanine) varied depending on the structure of the 4HAQO analogues investigated. nih.gov

However, the search results did not yield any specific data, research findings, or data tables pertaining directly to this compound. Therefore, it is not possible to provide a scientifically accurate and detailed article on its specific interactions with DNA and proteins as outlined in the request. Generating content for the specified sections would require extrapolation from the parent compound, which would be scientifically inaccurate and speculative.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has evolved significantly from traditional methods, with modern chemistry offering more efficient, sustainable, and versatile strategies. mdpi.comijpsjournal.com Future research on 4-(Hydroxyamino)-8-methylquinoline 1-oxide should focus on leveraging these advanced synthetic protocols to improve yield, reduce environmental impact, and facilitate the creation of diverse analogues.

Key areas for exploration include:

C-H Bond Activation: Direct C-H functionalization of the quinoline N-oxide scaffold represents a highly efficient, atom-economical approach. rsc.orgresearchgate.net Research could target the regioselective introduction of the hydroxyamino and methyl groups, bypassing more complex multi-step syntheses. Rhodium-catalyzed C-H activation, for example, has been used to create substituted quinolines under mild conditions. mdpi.com

Photocatalysis and Metal-Free Protocols: Visible-light promoted, metal-free reactions are at the forefront of green chemistry. mdpi.comijpsjournal.com Investigating photocatalytic pathways for the synthesis of this compound could lead to more sustainable and cost-effective production methods. mdpi.com

Nanocatalysis: The use of nanocatalysts in organic synthesis has grown due to their high efficiency and recyclability, addressing many drawbacks of conventional methods. acs.org Developing nanocatalyzed protocols for synthesizing the quinoline core could offer a greener alternative with potentially higher yields and easier catalyst recovery. acs.org

Synthetic StrategyPotential Advantages for this compound SynthesisRelevant Research Context
Direct C-H Alkenylation/Amination Allows for late-stage functionalization, enabling the introduction of the hydroxyamino group with high regioselectivity on a pre-formed 8-methylquinoline (B175542) 1-oxide scaffold. rsc.orgresearchgate.netQuinoline N-oxides are versatile precursors for various transformations, including aminations at multiple positions. researchgate.net
Visible-Light Photocatalysis Offers a metal-free, environmentally benign approach, reducing reliance on potentially toxic heavy metal catalysts and utilizing energy-efficient light sources. mdpi.comGreen chemistry principles are increasingly being applied to quinoline synthesis to reduce environmental impact. ijpsjournal.com
Nanocatalyzed Annulation Provides high reaction efficiency, potential for catalyst recycling, and milder reaction conditions compared to traditional acid/base catalysts. acs.orgNanocatalysts (e.g., based on Fe, Cu, Zn, Ni) have been successfully used to construct the quinoline ring system. acs.org

Development of Advanced Biological Probes

The quinoline scaffold is a key component in many fluorescent compounds used for biological imaging. researchgate.net The inherent structural features of this compound make it an attractive candidate for development into sophisticated biological probes for studying cellular processes.

Future research in this area should focus on:

Fluorophore Engineering: The modular nature of quinoline-based probes allows for systematic modification to tune photophysical properties. researchgate.net Research should explore how modifications to the hydroxyamino group or the addition of other functional groups to the quinoline ring can induce or enhance fluorescence upon interaction with specific biological targets, such as metal ions, pH changes, or specific enzymes.

Rational Design for Bio-imaging: A key strategy involves designing probes with specific domains for polarization, tuning of optical properties, and introducing structural diversity. researchgate.net This approach could be applied to this compound to create probes for live-cell imaging, potentially targeting specific organelles or monitoring intracellular events in real-time. researchgate.net

Target-Specific Probes: The N-oxide and hydroxyamino moieties offer potential coordination sites for metal ions. This suggests the possibility of developing selective fluorescent sensors for biologically important ions like Zn²⁺ or Al³⁺, similar to other quinoline-based probes. researchgate.net

Probe Development AreaResearch ObjectivePotential Application
Tuning Photophysical Properties Modify the quinoline core to create a fluorogenic response to specific biological analytes.Designing probes that "turn on" fluorescence in the presence of a target molecule for high-contrast imaging. researchgate.net
Live-Cell Imaging Engineer derivatives with good water solubility and cell permeability that exhibit a fluorescent response to intracellular conditions.Monitoring real-time changes in intracellular pH or ion concentrations. researchgate.net
Metal Ion Sensing Exploit the potential chelating properties of the hydroxyamino and N-oxide groups to create selective metal ion sensors.Detecting imbalances of metal ions associated with neurological disorders. researchgate.net

Refinement of Structure-Activity and Structure-Mechanism Models

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. nih.govnih.gov For this compound, future research should aim to build detailed SAR models to guide the development of analogues with optimized therapeutic potential.

Key research directions include:

Systematic Analogue Synthesis: A library of derivatives should be synthesized where the hydroxyamino, methyl, and N-oxide groups are systematically modified, replaced, or repositioned. For instance, in related 4-aminoquinolines, electron-withdrawing groups at the 7-position have been shown to be crucial for antimalarial activity. nih.govyoutube.com Similar investigations could reveal the electronic and steric requirements for activity in this compound class.

Computational Modeling: Molecular docking studies can provide valuable insights into how the compound and its analogues bind to potential biological targets, such as enzymes or receptors. rsc.org This can help rationalize observed SAR trends and predict the activity of novel derivatives. rsc.org

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts any biological effect is crucial. Research should investigate its interactions with biological macromolecules like DNA or its ability to inhibit specific enzymes, which are known mechanisms for other quinoline derivatives. ontosight.ai

Structural FeatureResearch QuestionPotential Impact on Activity
4-(Hydroxyamino) group Is this group essential for activity? How does its modification affect potency and target binding?This group is crucial for interaction with biological targets and may be involved in redox cycling or hydrogen bonding. ontosight.ai
8-Methyl group What is the steric and electronic influence of the methyl group on activity and metabolism?Can influence solubility, prevent metabolic degradation, and affect the conformation of the molecule, thereby impacting target interaction.
1-Oxide function How does the N-oxide affect solubility, cell permeability, and interaction with biological targets?The N-oxide function can alter the compound's electronic properties, stability, and interactions with biological molecules. ontosight.ai

Investigation of Environmental Implications and Bioremediation

As with any chemical compound intended for broader application, understanding its environmental fate and potential for bioremediation is essential. Quinoline and its derivatives are known environmental contaminants associated with industrial processes. besjournal.comresearchgate.net

Future research should address:

Biodegradation Pathways: Studies are needed to determine if this compound is susceptible to microbial degradation. Many bacterial strains, such as Burkholderia, Rhodococcus, and Pseudomonas, are known to degrade quinoline, often via hydroxylation pathways. mdpi.comnih.govdtu.dk Research should investigate if these or other microorganisms can metabolize this specific compound.

Ecotoxicity Assessment: The toxicity of the compound towards various organisms, including bacteria, algae, and aquatic invertebrates, should be evaluated. researchgate.netnih.gov While hydroxylation can sometimes lead to a detoxification of genotoxic potential in quinolines, some hydroxylated derivatives still show ecotoxicity. nih.gov

Bioaugmentation and Bioremediation Strategies: If the compound is found to be persistent, research into bioremediation strategies would be warranted. Bioaugmentation, the introduction of specific quinoline-degrading microbes to contaminated sites, has proven effective for other quinoline compounds and could be explored. besjournal.com

Research AreaFocus of InvestigationRelevance
Microbial Degradation Identify bacterial or fungal strains capable of using the compound as a carbon or nitrogen source. mdpi.comnih.govDetermines the compound's persistence in soil and water systems.
Degradation Intermediates Characterize the metabolic byproducts of microbial degradation to assess their own potential toxicity.Common quinoline degradation pathways proceed via intermediates like 2-hydroxyquinoline (B72897) and 8-hydroxycoumarin. mdpi.comnih.gov
Ecotoxicity Profiling Conduct standardized tests on representative environmental organisms (e.g., Vibrio fischeri, Daphnia magna). nih.govProvides data for environmental risk assessment and helps understand its potential impact on ecosystems. researchgate.net
Bioremediation Potential Assess the effectiveness of quinoline-degrading microbial consortia in slurry-phase reactors or other simulated environments. besjournal.comDevelops practical methods for cleaning up potential environmental contamination.

Q & A

Q. What strategies optimize hydrogen-bonding interactions in supramolecular architectures using this compound?

  • Methodological Answer : Co-crystallize with hydrogen-bond donors/acceptors (e.g., carboxylic acids). For instance, 8-hydroxyquinoline derivatives form layered structures via O-H···O and N-H···O bonds. Vary solvent polarity (e.g., DMF vs. methanol) to control crystal packing. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., π-π stacking vs. H-bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.